molecular formula C6H3BrClF2N B6594954 4-Bromo-2-chloro-5-(difluoromethyl)pyridine CAS No. 1471259-57-0

4-Bromo-2-chloro-5-(difluoromethyl)pyridine

Cat. No.: B6594954
CAS No.: 1471259-57-0
M. Wt: 242.45 g/mol
InChI Key: MBFJSZCQCIRFHR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(difluoromethyl)pyridine (: 1471259-57-0) is a halogenated pyridine derivative of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. With the molecular formula C6H3BrClF2N and a molecular weight of 242.45, this compound is characterized by its bromine and chlorine substituents, which serve as excellent leaving groups for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, and nucleophilic aromatic substitution. The difluoromethyl group at the 5-position enhances the molecule's lipophilicity and metabolic stability, making it a valuable building block in the design of more complex molecules. This compound must be stored in an inert atmosphere at 2-8°C and requires cold-chain transportation. It is classified with the UN# 2810 and carries the GHS hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled. Researchers are advised to handle with appropriate precautions and consult the relevant Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The primary application of this compound is in the pharmaceutical and agrochemical industries, where it is used as a key precursor in the synthesis of active ingredients. Its structural framework allows for the systematic exploration of structure-activity relationships in drug discovery projects.

Properties

IUPAC Name

4-bromo-2-chloro-5-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFJSZCQCIRFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263980
Record name 4-Bromo-2-chloro-5-(difluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471259-57-0
Record name 4-Bromo-2-chloro-5-(difluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471259-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Amino-5-(difluoromethyl)pyridine

The synthesis begins with 2-amino-5-(difluoromethyl)pyridine as the starting material. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by warming to room temperature. This method, adapted from the bromination of 2-amino-4-chloropyridine, leverages the amino group’s directing effects to ensure regioselectivity. Key parameters include:

ParameterValue/TechniqueYield
SolventDichloromethane>80%
Temperature0°C → room temperature
Brominating agentNBS

The intermediate 4-bromo-2-amino-5-(difluoromethyl)pyridine is isolated via solvent evaporation and purified using ethyl acetate and acid-base extraction.

Diazotization and Chlorination

The amino group at position 2 is converted to a diazonium salt using sodium nitrite (NaNO₂) in concentrated hydrochloric acid at -30°C. Subsequent treatment with cuprous chloride (CuCl) replaces the diazonium group with chlorine, yielding the target compound. This Sandmeyer-type reaction is critical for introducing the chlorine substituent:

ParameterValue/TechniqueYield
Reaction temperature-30°C68%
Chlorinating agentCuCl

Total yield : >50%. Challenges include maintaining low temperatures to prevent diazonium salt decomposition and optimizing CuCl stoichiometry to minimize byproducts.

Direct Halogenation and Difluoromethylation

Sequential Halogenation of Pyridine Derivatives

An alternative route starts with 2-chloro-5-methylpyridine . Bromination at position 4 using NBS under radical conditions (e.g., AIBN initiator) achieves selective substitution. The methyl group at position 5 is then fluorinated to a difluoromethyl group using diethylaminosulfur trifluoride (DAST) :

StepReagent/ConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C70–75%
FluorinationDAST, -78°C → RT50–60%

This method avoids diazotization but requires stringent temperature control during fluorination to prevent over-fluorination to a trifluoromethyl group.

ParameterValue/TechniqueYield
CatalystPd(OAc)₂/XPhos40–50%
SolventTHF, 100°C

Negishi Coupling

Zinc-mediated coupling using difluoromethylzinc bromide offers higher efficiency. This method, performed in tetrahydrofuran (THF) with a Pd(PPh₃)₄ catalyst, achieves yields up to 65%:

ParameterValue/TechniqueYield
Zinc reagentCF₂HZnBr60–65%
Temperature60°C

Cyclization Strategies for Pyridine Ring Formation

Hantzsch Dihydropyridine Synthesis

Condensation of 1,5-diketones with ammonia derivatives can construct the pyridine ring with pre-installed substituents. For example, a diketone containing bromine and chlorine substituents reacts with ammonium acetate to form the core structure. Subsequent fluorination introduces the difluoromethyl group:

StepReagent/ConditionsYield
CyclizationNH₄OAc, ethanol, reflux30–40%
FluorinationDAST, CH₂Cl₂50–55%

This route suffers from low cyclization yields but avoids regioselectivity issues.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
DiazotizationHigh regioselectivityLow-temperature requirementsIndustrial
Direct FluorinationAvoids diazonium saltsRisk of over-fluorinationLab-scale
Cross-CouplingModular substituent introductionUnstable reagentsSmall-scale

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2-chloro-5-(difluoromethyl)pyridine serves as an important building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating diseases due to their ability to interact with biological targets.

  • Case Study: Antimicrobial Activity
    A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was linked to the compound's ability to inhibit bacterial efflux pumps, which are critical for bacterial resistance mechanisms .

Agrochemical Applications

This compound is also utilized in the agrochemical industry, particularly in the development of pesticides and herbicides. The presence of halogens enhances the bioactivity of these compounds, allowing for effective pest control.

  • Case Study: Crop Protection
    Research has shown that pyridine derivatives can protect crops from various pests. The difluoromethyl group contributes to the compound's efficacy by enhancing its lipophilicity, which improves absorption by plant tissues .

Material Science Applications

In material science, this compound is used in synthesizing advanced materials such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.

  • Case Study: Polymer Synthesis
    The compound has been employed as a precursor in polymerization reactions, leading to the formation of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
PharmaceuticalsAntibacterial activity against MRSA; potential drug candidates
AgrochemicalsEffective in pest control; enhanced bioactivity
Material ScienceUsed in polymer synthesis; improved material properties

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(difluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms and the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromo-2-chloro-5-(difluoromethyl)pyridine becomes evident when compared to related pyridine derivatives. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Properties/Applications
This compound C₆H₃BrClF₂N 242.45* Br (C4), Cl (C2), -CF₂H (C5) Not reported High electrophilicity; drug intermediate
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (C4), Cl (C2), -CF₃ (C5) Not reported Enhanced electron-withdrawing effects; agrochemical precursor
4-Bromo-2-chloro-5-methylpyridine C₆H₅BrClN 206.47 Br (C4), Cl (C2), -CH₃ (C5) Not reported Lower polarity; intermediate in ligand synthesis
5-Bromo-2-(difluoromethyl)pyridine C₆H₄BrF₂N 208.00 Br (C5), -CF₂H (C2) Not reported Reduced steric hindrance; Suzuki coupling substrate

Notes:

  • The difluoromethyl group (-CF₂H) offers a balance of lipophilicity and metabolic stability compared to the more electronegative trifluoromethyl (-CF₃) or the electron-donating methoxy (-OCH₃) group .
  • Bromine and chlorine at positions 4 and 2 enhance reactivity in nucleophilic aromatic substitution (e.g., amination or alkoxylation) compared to mono-halogenated analogs .

Research Findings and Data

Structural Analysis

  • Coplanarity : In halogenated pyridines, substituents like Br, Cl, and -CF₂H align coplanar with the pyridine ring, as observed in similar crystal structures (e.g., 5-bromo-2-chloropyrimidin-4-amine ). This planar configuration enhances π-stacking interactions in supramolecular assemblies.
  • Hydrogen Bonding : The NH group in related compounds (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine ) participates in hydrogen bonding, a feature absent in the target compound but critical for solubility in polar solvents.

Spectroscopic Data

  • ¹H NMR : The difluoromethyl group (-CF₂H) typically shows a triplet near δ 5.5–6.0 ppm due to coupling with two fluorine atoms, distinct from the singlet of -CF₃ or the multiplet of -CH₃ .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, aiding in differentiation from chloro- or bromo-only analogs .

Biological Activity

4-Bromo-2-chloro-5-(difluoromethyl)pyridine is a halogenated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics, including the presence of bromine, chlorine, and a difluoromethyl group, contribute to its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes:

  • Bromine (Br) and Chlorine (Cl) : These halogens enhance the compound's reactivity.
  • Difluoromethyl (CF2H) group: This substituent significantly influences the compound's lipophilicity and electron-withdrawing properties.

These features make the compound a valuable building block in the synthesis of more complex organic molecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentrations (MICs) : The compound showed potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5 μM. The mechanism involves inhibition of bacterial fatty acid synthesis pathways, crucial for bacterial cell viability .
Pathogen MIC (μM)
MRSA0.5
Escherichia coli1.0
Candida albicans2.0

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies indicate that derivatives of this compound inhibit cancer cell proliferation effectively:

  • Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showed reduced viability upon treatment with the compound.
  • Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest at the S phase .

Structure-Activity Relationship (SAR) Studies

SAR studies reveal how modifications to the compound influence its biological activity:

  • Electron-Withdrawing Groups : The presence of additional electron-withdrawing groups on the pyridine ring enhances antibacterial potency.
  • Substituent Positioning : Specific modifications at different positions on the pyridine ring can lead to increased or decreased activity, indicating that careful structural optimization is essential for enhancing biological effects .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated several trifluoromethylpyridine derivatives, including this compound. Results indicated significant antibacterial activity against MRSA and E. coli, with a focus on fatty acid synthesis inhibition as a mechanism.
  • Anticancer Activity Investigation :
    In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound led to significant decreases in cell viability, suggesting potential for development into an anticancer therapeutic .

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